molecular formula C22H25N3O3 B14933877 5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B14933877
M. Wt: 379.5 g/mol
InChI Key: MKJKGWOTAMCVNZ-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide is a synthetic small molecule featuring a 5-oxo-1-phenylpyrrolidine core, a structure recognized as a valuable scaffold in medicinal chemistry . This compound is further functionalized with a 3-phenylpropanoyl group linked via an ethylenediamine chain, a design that may enhance its potential for targeted interactions. The 5-oxopyrrolidine (or gamma-lactam) moiety is a known pharmacophore present in various biologically active molecules and can serve as a conformationally constrained building block . As part of a class of N-phenylpyrrolidine derivatives, this compound is of significant interest for the development of novel chemical probes and for inclusion in compound libraries aimed at drug discovery efforts . Its structural complexity, including multiple hydrogen bond acceptors and donors, makes it a candidate for investigating interactions with various biological targets. Strictly for research applications, this compound is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

5-oxo-1-phenyl-N-[2-(3-phenylpropanoylamino)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25N3O3/c26-20(12-11-17-7-3-1-4-8-17)23-13-14-24-22(28)18-15-21(27)25(16-18)19-9-5-2-6-10-19/h1-10,18H,11-16H2,(H,23,26)(H,24,28)

InChI Key

MKJKGWOTAMCVNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the formation of the pyrrolidine ring, followed by the introduction of the phenyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification steps are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison Table

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide Not provided Estimated C23H26N3O3 ~416.5 g/mol 1-phenyl, 3-carboxamide-ethylamino-3-phenylpropanoyl
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide 338977-82-5 C20H12ClF5N2O2 458.77 g/mol Pyridine core, 5-chloro, 2,4-difluorophenyl, 3-(trifluoromethyl)benzyl
5-oxo-1-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide 909511-28-0 C23H25N3O4 407.46 g/mol Pyrrolidine core, 1-phenyl, 4-(tetrahydrofuran-methylaminocarbonyl)phenyl

Functional Group Analysis

  • The phenyl groups may facilitate target binding via aromatic interactions.
  • Pyridine Derivative : Fluorine and trifluoromethyl groups increase electronegativity and metabolic stability. The pyridine core may improve solubility compared to pyrrolidinone but reduce hydrogen-bonding capacity.
  • Tetrahydrofuran-Modified Analogue : The tetrahydrofuran (THF) moiety enhances polarity, likely improving aqueous solubility. However, the absence of fluorinated or extended aromatic systems may limit lipophilicity and tissue penetration.

Hypothetical Pharmacological Implications

  • Target Compound : The combination of amide and aromatic groups suggests suitability for protease or kinase inhibition, though empirical validation is required.
  • Pyridine Derivative : Fluorine atoms may confer resistance to oxidative metabolism, extending half-life. The chlorine atom could act as a leaving group in covalent inhibitor design.

Biological Activity

5-oxo-1-phenyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound involves a multi-step organic synthesis process, typically starting from pyrrolidine derivatives. The synthetic route often includes the introduction of the phenylpropanoyl moiety through amide bond formation, followed by various modifications to achieve the desired biological activity.

Anticancer Activity

Research has shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. A study conducted on several 5-oxopyrrolidine derivatives demonstrated their efficacy against A549 human lung adenocarcinoma cells. The findings indicated a structure-dependent activity, where certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutic agents like cisplatin.

Key Findings:

  • Compounds with free amino groups exhibited higher anticancer activity.
  • The most potent compounds reduced A549 cell viability significantly while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

CompoundIC50 (µM)Selectivity Index
Compound 1566% viabilityHigh
Compound 20Not specifiedModerate
Compound 21Not specifiedHigh

Antimicrobial Activity

In addition to anticancer properties, 5-oxopyrrolidine derivatives have been evaluated for their antimicrobial activity against multidrug-resistant pathogens. The compounds were tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.

Key Findings:

  • Certain derivatives demonstrated promising antimicrobial effects, inhibiting growth of resistant strains.
  • The structure of the compounds significantly influenced their antimicrobial potency .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundMIC (µg/ml)Target Pathogen
Compound 18<0.5MRSA
Compound 22<1.0Klebsiella pneumoniae
Compound 21<0.8Pseudomonas aeruginosa

Case Studies

  • Anticancer Study : A study focusing on the cytotoxic effects of various 5-oxopyrrolidine derivatives revealed that compound modifications could lead to selective targeting of cancer cells while sparing normal cells. This was particularly evident in compounds that retained free amino groups .
  • Antimicrobial Resistance : Another investigation highlighted the effectiveness of specific derivatives against antibiotic-resistant strains, suggesting that these compounds could serve as potential leads for developing new antimicrobial agents .

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